molecular formula C11H15NO5S B2459993 3-(2H-1,3-benzodioxol-5-yloxy)-N-methylpropane-1-sulfonamide CAS No. 946285-78-5

3-(2H-1,3-benzodioxol-5-yloxy)-N-methylpropane-1-sulfonamide

Cat. No.: B2459993
CAS No.: 946285-78-5
M. Wt: 273.3
InChI Key: DVDZUWXLAWQWCT-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yloxy)-N-methylpropane-1-sulfonamide is a chemical compound that features a benzo[d][1,3]dioxole moiety linked to a sulfonamide group via a propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yloxy)-N-methylpropane-1-sulfonamide typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base to form the benzo[d][1,3]dioxole ring.

    Attachment of the sulfonamide group: The benzo[d][1,3]dioxole derivative is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

    Linking the propane chain: The final step involves the alkylation of the sulfonamide with a suitable alkyl halide to introduce the propane chain.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yloxy)-N-methylpropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzo[d][1,3]dioxole ring.

    Reduction: Products may include the corresponding amine derivatives.

    Substitution: Products may include various substituted sulfonamides.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yloxy)-N-methylpropane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yloxy)-N-methylpropane-1-sulfonamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2H-1,3-benzodioxol-5-yloxy)-N-methylpropane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzo[d][1,3]dioxole and sulfonamide moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-methylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-12-18(13,14)6-2-5-15-9-3-4-10-11(7-9)17-8-16-10/h3-4,7,12H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDZUWXLAWQWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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